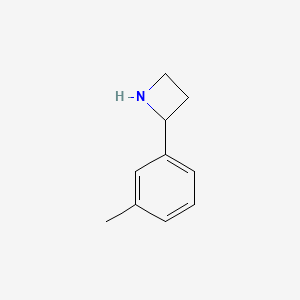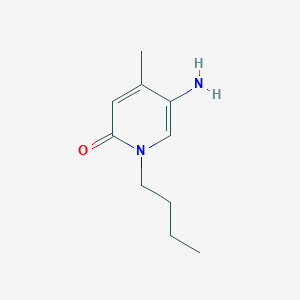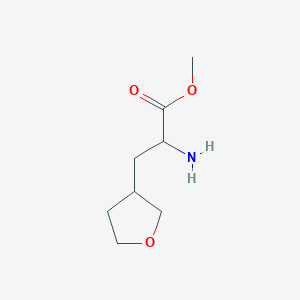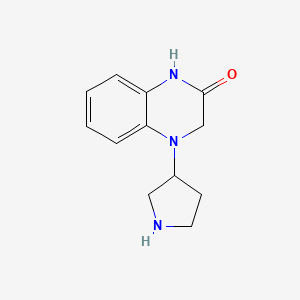
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydroquinoxalinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the construction of the pyrrolidine ring followed by its fusion with the tetrahydroquinoxalinone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or quinoxalinone rings .
科学的研究の応用
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying interactions with enzymes and receptors.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered ring, used widely in medicinal chemistry.
Quinoxalinone: The core structure of the compound, known for its biological activity.
Morpholine: Another heterocyclic compound with similar applications in drug discovery.
Uniqueness
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its fused ring structure, which provides a distinct three-dimensional shape and electronic properties. This uniqueness enhances its ability to interact with specific molecular targets, making it a valuable compound in various scientific research fields .
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
4-pyrrolidin-3-yl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C12H15N3O/c16-12-8-15(9-5-6-13-7-9)11-4-2-1-3-10(11)14-12/h1-4,9,13H,5-8H2,(H,14,16) |
InChIキー |
BOOUYUCGXHPCCS-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1N2CC(=O)NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


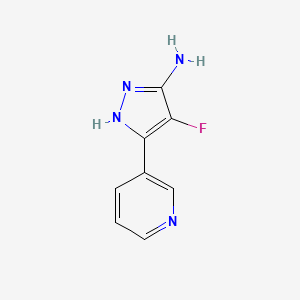

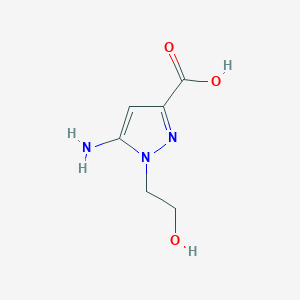
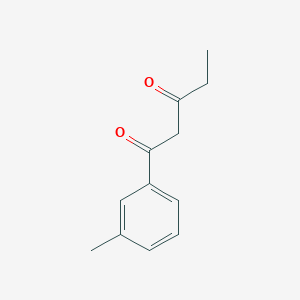

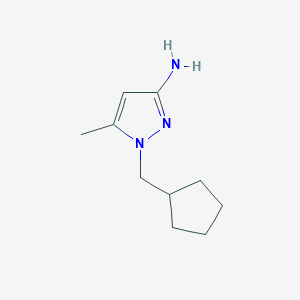
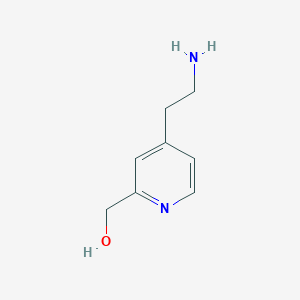
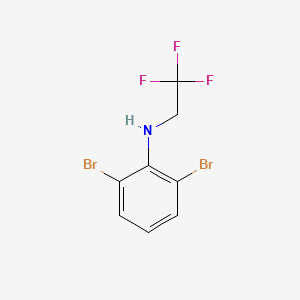
![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
